Zimelidine (E-isomer)

Description

BenchChem offers high-quality Zimelidine (E-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zimelidine (E-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56775-89-4 |

|---|---|

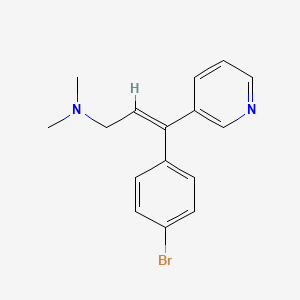

Molecular Formula |

C16H17BrN2 |

Molecular Weight |

317.22 g/mol |

IUPAC Name |

(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine |

InChI |

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9+ |

InChI Key |

OYPPVKRFBIWMSX-CXUHLZMHSA-N |

Isomeric SMILES |

CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2 |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |

Origin of Product |

United States |

Early Development of Monoamine Reuptake Inhibitors: a Precursor to Selective Serotonin Reuptake Inhibitors Ssris

The journey toward targeted neuropharmacological agents for depression began in the 1950s with the serendipitous discovery of the first two classes of antidepressants: monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs). numberanalytics.comhmpgloballearningnetwork.comnih.govresearchgate.net The first TCA, imipramine, was initially investigated as an antipsychotic but was found to possess significant antidepressant properties. numberanalytics.comnumberanalytics.comnih.gov

These early antidepressants, while revolutionary for their time, were characterized by a broad mechanism of action. numberanalytics.comhmpgloballearningnetwork.com TCAs, named for their three-ring chemical structure, function by inhibiting the reuptake of key neurotransmitters, primarily norepinephrine (B1679862) and serotonin (B10506), in the brain's synaptic cleft. numberanalytics.comhmpgloballearningnetwork.comnih.govbritannica.com This non-selective action, however, also resulted in the blockade of other receptors, such as cholinergic, muscarinic, and histamine (B1213489) receptors, leading to a wide range of undesirable side effects. nih.govdrugbank.com The significant side-effect profile and the potential for toxicity limited the clinical use of these first-generation antidepressants and spurred the search for more specific and better-tolerated alternatives. numberanalytics.comwikipedia.org

The limitations of TCAs and MAOIs highlighted the need for rationally designed drugs that could selectively target a specific biological mechanism while minimizing off-target effects. wikipedia.org This set the stage for the development of a new class of antidepressants with a more focused mechanism of action.

Zimelidine S Position As a Foundational Compound in Ssri Research

Zimelidine holds a crucial position in the history of psychopharmacology as the first selective serotonin (B10506) reuptake inhibitor (SSRI) to be marketed. wikipedia.orgwikipedia.org Its development in the late 1970s and early 1980s by Swedish pharmacologist Arvid Carlsson and his team at Astra AB marked a pivotal shift in antidepressant research. wikipedia.orgcinp.org The development was a result of a deliberate search for compounds that could selectively inhibit the reuptake of serotonin (5-HT) without significantly affecting norepinephrine (B1679862). cinp.orgnobelprize.org

The scientific rationale for developing a selective serotonin reuptake inhibitor stemmed from the observation that TCAs also blocked serotonin reuptake, an effect Carlsson proposed was integral to their antidepressant activity. cinp.orgthecarlatreport.com This led to a focused effort to create a molecule with high affinity for the serotonin transporter (SERT) and low affinity for other neurotransmitter transporters. wikipedia.orgcinp.org The starting point for this research was the antihistamine brompheniramine, which exhibited some antidepressant activity. wikipedia.org By modifying the structure of pheniramine (B192746), a related antihistamine, Carlsson's team successfully synthesized zimelidine. nobelprize.orgthecarlatreport.com

Zimelidine was a pyridylallylamine, structurally distinct from the TCAs. drugbank.comwikipedia.org Preclinical studies confirmed that zimelidine and its active metabolite, norzimelidine, were potent and preferential inhibitors of 5-HT uptake both in laboratory settings and in living organisms, with minimal impact on norepinephrine reuptake. nih.gov It was the first compound to provide clinical "proof of concept" that selective inhibition of serotonin reuptake was a viable and effective therapeutic strategy for depression. cinp.org Marketed in 1982, zimelidine represented a significant therapeutic advance due to its more favorable side-effect profile compared to the TCAs. wikipedia.orgnobelprize.org Although it was later withdrawn from the market, its development paved the way for the next generation of SSRIs, including fluoxetine, and solidified the role of serotonin in the pathophysiology of depression. wikipedia.orgwikipedia.orgwikipedia.org

Table 1: Timeline of Early Antidepressant Development

| Year | Event | Significance |

|---|---|---|

| 1950s | Discovery of Monoamine Oxidase Inhibitors (MAOIs). numberanalytics.comhmpgloballearningnetwork.com | First class of antidepressants, discovered by chance during tuberculosis treatment research. nih.govresearchgate.net |

| 1957 | Discovery of Imipramine (a Tricyclic Antidepressant). numberanalytics.comresearchgate.net | The first TCA, it was initially developed as an antipsychotic. numberanalytics.comnumberanalytics.com |

| 1968 | Carlsson demonstrates that TCAs block serotonin reuptake. nobelprize.orgthecarlatreport.com | This finding provided the rationale for developing selective serotonin reuptake inhibitors. cinp.org |

| Late 1970s | Development of Zimelidine by Arvid Carlsson and Astra AB. wikipedia.orgcinp.org | A targeted effort to create a selective serotonin reuptake inhibitor based on the structure of antihistamines. wikipedia.org |

Significance of Stereoisomerism in the Emergence of Specific Monoamine Transporter Selectivity

Synthetic Pathways for Allylamine (B125299) Core Structures

The allylamine functional group is a key structural component in various biologically active compounds, including Zimelidine. mdpi.com The synthesis of the core structure of Zimelidine, 3-aryl-3-aminopropene, can be approached through several methods. One prominent method involves the Mizoroki-Heck reaction, a powerful tool for the arylation of olefins. acs.org However, achieving high regioselectivity with internal olefins often necessitates the use of directing groups. acs.org

Another significant approach is the Julia olefination. The Julia reaction is recognized for favoring the formation of the E isomer when producing disubstituted alkenes. mdpi.com For instance, the reaction of specific acetates with a sodium-mercury amalgam can yield allylamines as a mixture of E and Z isomers, with the E form being predominant. mdpi.com Other established methods for the asymmetric synthesis of α-chiral allylamines include transition metal-catalyzed asymmetric allylic amination, asymmetric vinylation of imines, and the Overman rearrangement of allylic imidates. mdpi.com

Strategies for Stereoselective Synthesis of (E)-Zimelidine

The biological activity of Zimelidine is associated with its (E)-isomer, making stereoselective synthesis a critical aspect of its production.

Methods for Achieving (E)-Stereodefined α,β-Unsaturated Amine Derivatives

Achieving the desired (E)-stereochemistry in α,β-unsaturated amine derivatives like Zimelidine relies on specific synthetic strategies. The Horner-Wadsworth-Emmons (HWE) reaction is a well-established method that can be monitored using NMR spectroscopy to confirm the stereochemical outcome. magritek.com For certain HWE reactions, the use of specific reagents can lead exclusively to the (E)-stereoisomer. magritek.com

Palladium-catalyzed reactions are also pivotal. For example, a Pd/Cu-catalyzed chemoselective aerobic oxidative N-dealkylation/carbonylation has been developed to efficiently construct (E)-α,β-unsaturated amide derivatives. rsc.org Additionally, methods for synthesizing enantiopure allylamines through the reductive alkylation of amino epoxides with organolithium compounds have been shown to yield products with complete E-stereoselectivity. organic-chemistry.org

Parallel and Stereocomplementary Synthetic Approaches for E- and Z-Isomers

Research often requires access to both E- and Z-isomers for comparative studies. Parallel and stereocomplementary synthetic strategies have been developed to address this need. A notable approach involves the use of (E)- and (Z)-stereodefined enol tosylates derived from β-ketoesters and α-formyl esters. researchgate.netnih.gov These intermediates can undergo stereoretentive Suzuki-Miyaura cross-coupling reactions to produce the desired isomers. This strategy has been successfully applied to the parallel synthesis of (E)- and (Z)-Zimelidine. researchgate.netresearchgate.net

The key steps in this approach include:

Stereocomplementary enol tosylation : Generating both (E)- and (Z)-enol tosylates from a common precursor. researchgate.net

Stereoretentive cross-coupling : Coupling the enol tosylates with an appropriate boronic acid (e.g., (3-pyridyl)boronic acid) using a palladium catalyst. nih.govresearchgate.net

Final transformations : Subsequent reduction and amination steps to yield the final (E)- and (Z)-Zimelidine products. nih.govrsc.org

This methodology provides a divergent pathway, allowing for the synthesis of either isomer from a common, readily available starting material. nii.ac.jp

Application of Continuous-Flow Processing in Stereoretentive Synthesis

Continuous-flow processing has emerged as a valuable technology in pharmaceutical manufacturing, offering potential advantages for stereoretentive synthesis. researchgate.net Flow chemistry can mitigate issues associated with hazardous or unstable intermediates and improve reaction control. rsc.org For reactions involving highly reactive species, such as those requiring cryogenic temperatures in batch processing, continuous-flow systems can operate at higher temperatures with very short residence times, preventing degradation. rsc.orgnih.gov

While specific literature detailing the continuous-flow synthesis of Zimelidine is not abundant, the principles of flow chemistry are applicable. The technology allows for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for maintaining the stereochemical integrity of the product during stereoretentive reactions. scielo.br This approach has been successfully used for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its potential for complex multistep syntheses. researchgate.net

Chemical Derivatization and Structural Modification of (E)-Zimelidine for Research Purposes

To explore structure-activity relationships (SAR) and develop new compounds with potentially improved properties, chemical derivatization of the (E)-Zimelidine scaffold is undertaken. The core structure, a derivative of brompheniramine, provides multiple sites for modification. wikipedia.org

Modifications can be made to:

The pyridine (B92270) ring : Introducing substituents to alter electronic properties and potential interactions.

The phenyl ring : Changing the substitution pattern or replacing the bromine atom with other functional groups.

The dimethylamino group : Altering the amine substitution can influence the compound's properties. The active metabolite of Zimelidine is Norzimelidine, where one methyl group is removed. nih.gov

The synthesis of various analogues allows researchers to probe the structural requirements for biological activity. For example, the synthesis of β,β-diaryl- and α,β-diaryl-α,β-unsaturated esters serves as a platform for creating analogues of Zimelidine and other compounds like Tamoxifen. mdpi.com

Analytical Techniques for Stereoisomer Identification and Purity Assessment (e.g., NMR, UV Spectroscopy)

Distinguishing between the (E) and (Z) stereoisomers of Zimelidine and assessing the purity of the final compound is critical. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for stereoisomer identification. news-medical.net The spatial arrangement of atoms in (E) and (Z) isomers results in different chemical environments for the protons and carbons, leading to distinct signals in ¹H and ¹³C NMR spectra. jeol.com For α,β-unsaturated systems, the coupling constant (³J) between the vinylic protons is a key indicator: a larger coupling constant (typically >12 Hz) is characteristic of the (E)-isomer, while a smaller value is typical for the (Z)-isomer. magritek.com Two-dimensional NMR techniques like COSY and HSQC can further confirm structural assignments. news-medical.net

Ultraviolet (UV) Spectroscopy : UV spectroscopy can be used for quantitation and purity assessment. googleapis.com The (E) and (Z) isomers of conjugated systems like Zimelidine may exhibit different λ_max_ values and molar absorptivities due to differences in their electronic structure and planarity. High-Performance Liquid Chromatography (HPLC) coupled with a UV or a more advanced photodiode array (DAD) detector is a standard method for separating the isomers and quantifying their purity. researchgate.netconicet.gov.ar The DAD detector can also assess peak purity, ensuring that a chromatographic peak corresponds to a single component. conicet.gov.ar

A summary of analytical techniques is presented in the table below.

| Technique | Application | Key Information Provided |

| ¹H NMR | Isomer Identification & Quantification | Chemical shifts and coupling constants (³J) of vinylic protons distinguish E/Z isomers. magritek.com |

| ¹³C NMR | Structural Confirmation | Different chemical shifts for carbons in the E and Z isomers. jeol.com |

| 2D NMR (COSY, HSQC) | Structural Elucidation | Confirms connectivity and assignments of protons and carbons. news-medical.net |

| HPLC-UV/DAD | Isomer Separation & Purity | Separates E and Z isomers, quantifies purity, and assesses peak homogeneity. researchgate.netconicet.gov.ar |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides molecular weight and fragmentation patterns to confirm identity. googleapis.com |

Mechanism of Interaction with Monoamine Transporters

The primary mechanism of action for zimelidine and its isomers involves the inhibition of monoamine reuptake transporters, which are responsible for clearing neurotransmitters like serotonin and noradrenaline from the synaptic cleft. nih.govwikipedia.orgunam.mx The specific stereochemistry of the zimelidine molecule, particularly the configuration around its double bond, dictates its potency and selectivity towards these transporters.

(E)-Zimelidine functions as a non-selective inhibitor of both the serotonin transporter (SERT) and the noradrenaline transporter (NET). nih.gov This contrasts sharply with its geometric isomer, (Z)-Zimelidine, which was developed and marketed as the first selective serotonin reuptake inhibitor (SSRI). nih.gov The (Z)-isomer demonstrates a marked preference for inhibiting SERT with significantly less impact on NET. jneurosci.org Research has shown that (Z)-Zimelidine and its primary active metabolite, norzimelidine, preferentially block the neuronal uptake of 5-hydroxytryptamine (5-HT, or serotonin) both in vitro and in vivo, while having a much weaker effect on noradrenaline (NA) uptake. jneurosci.org In contrast, the (E)-isomer of zimelidine does not exhibit this selectivity, affecting both monoamine transport systems. nih.gov Some studies have noted that zimelidine (in its clinical form, the Z-isomer) can inhibit NA uptake in vivo, though to a lesser extent than its effect on 5-HT. jneurosci.org

The geometric configuration of the pyridyl and allylamine groups is the critical determinant of the molecule's interaction with monoamine transporters. Foundational research demonstrated that the (Z)-configuration is responsible for the selective inhibition of 5-HT uptake. nih.govresearchgate.net The (E)-isomer of Zimelidine, conversely, is characterized as a non-selective inhibitor of both 5-HT and noradrenaline uptake. nih.gov This stereoselectivity is a crucial aspect of zimelidine's pharmacological profile. The metabolite of (Z)-Zimelidine, norzimelidine, is an even more potent 5-HT reuptake blocker. researchgate.net The corresponding (E)-isomer of norzimelidine is a potent and selective inhibitor of noradrenaline uptake, further highlighting the importance of the molecule's spatial arrangement. nih.gov

| Isomer | Target Transporter | Inhibitory Activity and Selectivity | Reference |

|---|---|---|---|

| (Z)-Zimelidine | SERT | Potent and selective inhibitor | nih.govresearchgate.net |

| (Z)-Zimelidine | NET | Weak inhibitor | jneurosci.org |

| (E)-Zimelidine | SERT & NET | Non-selective inhibitor | nih.gov |

| (Z)-Norzimelidine | SERT | Potent and selective inhibitor (more potent than Zimelidine) | nih.govresearchgate.net |

| (E)-Norzimelidine | NET | Potent and selective inhibitor | nih.gov |

Differential Inhibition of Serotonin Transporter (SERT) and Noradrenaline Transporter (NET) by (E)-Zimelidine.

Absence of Significant Direct Agonistic or Antagonistic Activity at Classical Neurotransmitter Receptors

A key feature of zimelidine's pharmacological profile, which distinguished it from the earlier tricyclic antidepressants (TCAs), is its lack of significant direct interaction with major postsynaptic neurotransmitter receptors. jneurosci.org TCAs are known for their broad pharmacological actions, including blocking muscarinic, histaminergic, and adrenergic receptors, which contributes to their side effect profiles. preskorn.com In contrast, zimelidine was found to be largely devoid of these activities. jneurosci.org

Specific investigations have confirmed zimelidine's low affinity for a range of classical neurotransmitter receptors. Studies have shown that zimelidine has a negligible effect on muscarinic acetylcholine (B1216132) receptors. jneurosci.org Similarly, it is practically devoid of action on histamine (B1213489) H1 and H2 receptors. Research evaluating its effect on histamine H1 receptors found it to be devoid of blocking activity. Furthermore, zimelidine displays negligible interaction with noradrenergic alpha-1, alpha-2, and beta-receptors. jneurosci.org It also does not significantly affect dopamine (DA) uptake or bind to dopamine D2 receptors. jneurosci.orgpreskorn.com This "clean" receptor binding profile means its primary pharmacological effect is concentrated on the inhibition of monoamine reuptake. jneurosci.org

| Receptor Class | Specific Receptor | Finding | Reference |

|---|---|---|---|

| Cholinergic | Muscarinic | Negligible action/affinity | jneurosci.org |

| Adrenergic | Alpha-1 (α1) | Negligible action/affinity | jneurosci.orgpreskorn.com |

| Alpha-2 (α2) | Negligible action/affinity | jneurosci.orgpreskorn.com | |

| Beta (β) | Negligible action | jneurosci.org | |

| Dopaminergic | D2 | Minimal binding affinity | preskorn.com |

| Histaminergic | H1 | Practically devoid of action | jneurosci.org |

| H2 | Practically devoid of action | jneurosci.org |

Modulation of Presynaptic Autoreceptors and Heteroreceptors

While (E)-Zimelidine does not directly bind to most postsynaptic receptors, its action as a monoamine reuptake inhibitor leads to indirect modulation of presynaptic autoreceptors, which are critical for the negative feedback control of neurotransmitter release.

The inhibition of SERT by zimelidine increases the concentration of serotonin in the synaptic cleft and in the somatodendritic area of serotonergic neurons located in the raphe nuclei. This elevation in ambient serotonin leads to increased activation of 5-HT1A autoreceptors. These autoreceptors are inhibitory, and their stimulation reduces the firing rate of serotonin neurons, thereby decreasing serotonin release. This initial effect is thought to contribute to the delay in the therapeutic action of SSRIs.

However, with sustained administration of zimelidine, a neuroadaptive change occurs. researchgate.net The persistent stimulation of 5-HT1A autoreceptors leads to their gradual desensitization. researchgate.net Studies following long-term zimelidine treatment in rats showed that the responsiveness of 5-HT neurons to inhibitory stimuli like LSD (which acts on these autoreceptors) was significantly reduced, indicating autoreceptor desensitization. researchgate.net Once these autoreceptors are desensitized, the inhibitory feedback on the neuron is diminished, allowing the neuronal firing rate to return to normal. researchgate.net This normalization of impulse flow, in the continuing presence of reuptake blockade, results in a net enhancement of serotonergic neurotransmission in projection areas like the hippocampus. researchgate.net

Intracellular Mechanisms Mediating Pharmacological Effects

The pharmacological effects of (E)-Zimelidine, a selective serotonin reuptake inhibitor (SSRI), are primarily initiated by its blockade of the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, leading to a cascade of downstream intracellular events. These events involve the modulation of various signaling pathways, receptor densities, and gene expression, which collectively contribute to its therapeutic actions.

The initial increase in synaptic serotonin following (E)-Zimelidine administration leads to the activation of a variety of postsynaptic serotonin receptors. wikipedia.org These G-protein coupled receptors (GPCRs) and ligand-gated ion channels transduce the extracellular signal into intracellular changes. mdpi.com The activation of these receptors triggers downstream signaling cascades, including the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Long-term administration of (E)-Zimelidine results in adaptive changes within the neuron. These include alterations in the density of serotonin receptors and the modulation of gene expression through transcription factors like CREB. researchgate.netnih.gov While the precise quantitative impact of (E)-Zimelidine on some of these intracellular targets is still under investigation, existing research provides a foundational understanding of its molecular and cellular pharmacology.

Effects on Receptor Density

Long-term treatment with zimelidine has been demonstrated to induce significant alterations in the density of serotonin receptors in the rat brain. A 14-day course of oral zimelidine resulted in a marked decrease in the number of high-affinity binding sites for both [3H]5-hydroxytryptamine (5-HT) and [3H]D-lysergic acid diethylamide (LSD), a potent 5-HT receptor agonist. nih.gov This downregulation of serotonin receptors is a key adaptive response to the sustained increase in synaptic serotonin levels.

| Radioligand | Receptor Target | Treatment Duration | Change in High-Affinity Binding Sites | Animal Model |

| [3H]5-hydroxytryptamine | Serotonin Receptors | 14 days | 70% reduction | Rat |

| [3H]D-lysergic acid diethylamide | Serotonin Receptors | 14 days | 60% reduction | Rat |

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Research has indicated that zimelidine can modulate this pathway. In a study using human colon cancer cell lines (HT29), zimelidine was shown to increase the expression of c-Jun, a protein transcription factor that is a component of the MAPK signaling pathway. spandidos-publications.com This suggests that zimelidine can influence cellular processes regulated by MAPK signaling.

| Cell Line | Compound | Concentration | Target Protein | Change in Expression |

| HT29 | (E)-Zimelidine | 20 µM | c-Jun | 2.9-fold increase |

Preclinical Pharmacokinetics and Biotransformation of E Zimelidine

Absorption, Distribution, and Elimination Characteristics in Animal Models.

Studies in rats and dogs using radiolabeled (E)-Zimelidine have demonstrated its rapid and efficient absorption from the gastrointestinal tract following oral administration. nih.gov In both species, plasma concentration-time profiles exhibited a biphasic pattern. nih.gov

Distribution: Once absorbed, (E)-Zimelidine is widely distributed throughout the body in rats. nih.gov However, tissue concentrations in the brain, eyes, fat, and testes were found to be lower than those in plasma. nih.gov

Elimination: Significant species differences have been observed in the elimination pathways of (E)-Zimelidine. In rats, excretion occurs primarily through the feces, whereas in dogs, the main route of elimination is via the urine. nih.gov The elimination of zimelidine is approximately twice as fast in dogs as in rats. nih.gov In rats, oral administration resulted in an absolute bioavailability of only 20%, indicating a significant first-pass metabolism. nih.gov

The elimination half-life of the parent compound, zimelidine, is approximately 8.4 ± 2.0 hours, while its active metabolite, norzimelidine, has a longer half-life of 19.4 ± 3.6 hours. wikipedia.orgresearchgate.net

Metabolic Fate and Metabolite Identification in Preclinical Systems.

The biotransformation of zimelidine is extensive and involves several key metabolic pathways. Studies in rats and dogs have identified the major routes of metabolism to include N-demethylation, oxidation at both the aliphatic and aromatic nitrogen atoms, and deamination of the aliphatic nitrogen. nih.gov

The primary metabolites identified in the urine of both rats and dogs are the N-oxide of zimelidine and the deamination product, 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid, along with its N-oxide. nih.gov The metabolic profile of zimelidine appears to be broadly similar between rats and dogs. nih.gov

Formation and Pharmacological Activity of (E)-Norzimelidine.

A key step in the metabolism of (E)-Zimelidine is its N-demethylation to form the active metabolite, (E)-Norzimelidine. nih.govnih.gov It is believed that norzimelidine is responsible for a significant portion of the pharmacological activity of the parent drug. nih.gov

Enzymatic Systems Involved in the Biotransformation of (E)-Zimelidine in Hepatic and Extra-hepatic Models.

The metabolism of zimelidine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comheraldopenaccess.us While specific isozymes involved in the metabolism of the (E)-isomer have not been extensively detailed in the provided context, it is known that various CYP enzymes are responsible for the biotransformation of many antidepressant drugs. heraldopenaccess.us For instance, CYP2D6, CYP2C19, and CYP3A4 are major enzymes involved in the metabolism of numerous antidepressants. heraldopenaccess.us The N-demethylation of zimelidine to norzimelidine is a critical metabolic step. nih.gov Ethanol has been shown to decrease the rate of this biotransformation by 46%, suggesting an interaction at the level of metabolic enzymes. nih.gov

In Vitro and In Vivo Pharmacokinetic Profiling in Rodent and Other Preclinical Species.

The pharmacokinetic profile of (E)-Zimelidine has been characterized in various preclinical species, primarily rodents.

In Vitro Findings:

Metabolic Stability: In vitro studies using liver microsomes can help predict the in vivo clearance of a drug. While specific data for (E)-Zimelidine's metabolic stability in different species' microsomes is not detailed, this is a standard preclinical assessment. nih.gov

Protein Binding: The extent of plasma protein binding can influence the distribution and elimination of a drug. nih.gov

In Vivo Findings:

Rodents (Rats and Mice): Following oral administration in rats, zimelidine is rapidly absorbed. researchgate.net In mice, zimelidine has been shown to effectively block the 5-HT uptake mechanism in various brain regions, including the cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord. nih.gov Long-term treatment in rats and mice has been associated with a reduction in 5-hydroxytryptamine neurotransmission. nih.gov Studies in rats have also investigated the effect of zimelidine on tail flick latency, an indicator of its antinociceptive properties, which was found to be linked to changes in tail skin temperature. nih.gov

Other Preclinical Species (Dogs): As mentioned earlier, the elimination of zimelidine is faster in dogs compared to rats, with urine being the primary route of excretion. nih.gov

Pharmacokinetic Parameters in Preclinical Models:

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | Bioavailability | 20% | nih.gov |

| Rat | - | Elimination | Primarily Fecal | nih.gov |

| Dog | - | Elimination | Primarily Urinary | nih.gov |

| Dog | - | Elimination Rate | ~2x faster than rats | nih.gov |

| - | - | t½ (Zimelidine) | 8.4 ± 2.0 hours | wikipedia.orgresearchgate.net |

| - | - | t½ (Norzimelidine) | 19.4 ± 3.6 hours | wikipedia.orgresearchgate.net |

Neurobiological and Behavioral Effects of E Zimelidine in Preclinical Animal Models

Impact on Neurotransmitter Turnover and Release in Discrete Brain Regions.

(E)-Zimelidine and its active metabolite, norzimelidine, are recognized for their preferential inhibition of serotonin (B10506) (5-HT) neuronal uptake, with a significantly lower impact on noradrenaline (NA) reuptake. nih.gov This selective action on the serotonin transporter (SERT) enhances serotonergic neurotransmission in various brain regions. drugbank.comnih.gov

Studies on Serotonin and Noradrenaline Dynamics in Brain Structures (e.g., Hippocampus, Cerebral Cortex).

Preclinical studies in rats have demonstrated that (E)-Zimelidine effectively blocks the 5-HT uptake mechanism in several key brain areas, including the cerebral cortex and hippocampus. nih.gov This action indicates a broad influence on both ascending and descending serotonergic pathways. nih.gov In vivo microdialysis experiments have further substantiated these findings, showing that zimelidine administration leads to an increase in extracellular 5-HT levels in these regions.

In terms of neurotransmitter turnover, (E)-Zimelidine has been shown to markedly reduce 5-HT turnover at very low doses in rats. nih.gov Conversely, it has a negligible effect on NA turnover, even at high doses. nih.gov This highlights the compound's selectivity for the serotonergic system. While some studies suggest that certain SSRIs might indirectly modulate noradrenergic activity, the primary and direct effect of zimelidine is centered on serotonin dynamics. nih.govmdpi.com

Electrophysiological Characterization of Neuronal Activity and Synaptic Transmission.

Electrophysiological studies have been instrumental in characterizing the functional consequences of (E)-Zimelidine's biochemical actions at the neuronal level. These investigations have primarily focused on brain regions implicated in mood regulation, such as the hippocampus.

Effects on CA3 Hippocampal Pyramidal Neurons.

Research focusing on the CA3 region of the hippocampus has revealed important aspects of (E)-Zimelidine's effects on neuronal excitability and synaptic transmission. jneurosci.orgd-nb.info In studies involving chronic administration of zimelidine to rats, a significant enhancement of the inhibitory effect of 5-HT on the firing of CA3 hippocampal pyramidal neurons was observed. jneurosci.org This was demonstrated by a greater suppression of neuronal firing in response to electrical stimulation of the ascending 5-HT pathway in zimelidine-treated animals compared to controls. jneurosci.org

Interestingly, this enhanced serotonergic transmission was not due to a change in the postsynaptic sensitivity of these neurons to 5-HT. jneurosci.org Iontophoretic application of 5-HT directly onto the CA3 pyramidal neurons did not show a modified responsiveness in zimelidine-treated rats. jneurosci.orgmedchemexpress.comchemsrc.com This suggests that the increased efficacy of 5-HT neurotransmission is attributable to the presynaptic effect of zimelidine, namely the blockade of 5-HT reuptake, which increases the synaptic concentration of the neurotransmitter. jneurosci.org

| Parameter | Observation in CA3 Hippocampal Pyramidal Neurons | Reference |

| Response to 5-HT Pathway Stimulation | Significantly greater suppression of firing in zimelidine-treated rats. | jneurosci.org |

| Responsiveness to Iontophoretic 5-HT | No modification in responsiveness after zimelidine treatment. | jneurosci.orgmedchemexpress.comchemsrc.com |

| Responsiveness to Iontophoretic GABA | No modification in responsiveness after zimelidine treatment. | jneurosci.org |

Modulation of Receptor Density and Signaling Cascades Following Acute and Chronic Administration in Rodents.

Chronic administration of antidepressant medications is known to induce adaptive changes in neurotransmitter receptor density and signaling pathways. Studies with (E)-Zimelidine have provided insights into these neuroplastic alterations.

Following long-term treatment with zimelidine, a notable change observed is the desensitization of 5-HT autoreceptors located on the serotonin neurons themselves. jneurosci.org This was evidenced by a decreased responsiveness of dorsal raphe 5-HT neurons to the 5-HT agonist LSD. jneurosci.org This autoreceptor desensitization is a critical step, as it allows for the restoration of a normal firing rate of 5-HT neurons, which is initially suppressed by the acute increase in synaptic 5-HT. jneurosci.org

In terms of postsynaptic receptors, chronic zimelidine treatment has been associated with a decrease in the number of high-affinity 5-HT2 binding sites in the frontal cortex of rats. nih.gov However, the number of these sites in the hippocampus was not significantly altered. nih.gov Some studies have also reported the emergence of a new low-affinity 5-HT binding site after repeated zimelidine administration. nih.gov In contrast, zimelidine administration did not alter the number or affinity of GABAB binding sites in the frontal cortex. nih.govnih.gov There is also evidence to suggest a slight reduction in the number of beta-adrenergic receptors in the brain after long-term zimelidine treatment. nih.gov

| Receptor Type | Brain Region | Effect of Chronic Zimelidine Administration | Reference |

| 5-HT Autoreceptors | Dorsal Raphe Nucleus | Desensitization | jneurosci.org |

| 5-HT2 | Frontal Cortex | Significant and dose-dependent decrease in number. | nih.gov |

| 5-HT2 | Hippocampus | No significant alteration in number. | nih.gov |

| GABAB | Frontal Cortex | No change in number or affinity. | nih.govnih.gov |

| Beta-adrenergic | Brain | Slight reduction in number. | nih.gov |

Behavioral Phenotyping in Animal Models.

The ultimate validation of an antidepressant's efficacy in preclinical settings comes from its ability to reverse or mitigate depressive-like behaviors in animal models. These models often involve inducing a state of stress or utilize genetic predispositions to mimic aspects of human depression. mdpi.comnih.gov

Effects on Affective-like Behaviors in Stress-Induced and Genetic Models.

(E)-Zimelidine has been evaluated in various animal models of depression and anxiety. For instance, in stress-induced models, such as those involving restraint stress, zimelidine has shown efficacy. capes.gov.br Microinjection of zimelidine into the dorsal hippocampus of rats subjected to restraint stress was found to reverse the deficits in exploratory behavior in the elevated plus-maze, an indicator of anxiolytic-like effects. capes.gov.br This suggests that by enhancing serotonergic activity in the hippocampus, zimelidine can attenuate stress-induced affective-like behaviors. capes.gov.br

Furthermore, in genetic animal models of depression, which often exhibit inherent alterations in neurotransmitter systems, the effects of zimelidine have been explored. samuelslab.com While specific details on its effects in a wide range of genetic models are not extensively documented in the provided search results, its established mechanism of action as an SSRI makes it a relevant compound for study in models with serotonergic dysregulation. scielo.br For example, chronic treatment with zimelidine has been shown to prevent stress-induced downregulation of glucocorticoid receptor gene expression in chronically stressed rats, a finding relevant to the neurobiology of depression. open.ac.uk

Investigation of Analgesic and Antinociceptive Properties in Pain Models.

The analgesic and antinociceptive potential of (E)-Zimelidine has been explored in various preclinical pain models, yielding complex results that suggest its effects are influenced by the specific pain modality and administrative context.

In the tail-flick test in rats, a model for acute thermal pain, zimelidine was found to increase tail-flick latencies. However, this apparent antinociceptive effect was largely attributed to a concurrent reduction in tail skin temperature, which is known to be strongly negatively correlated with the pain response latency in this assay. cambridge.org Studies indicated that at doses of 5, 20, and 30 mg/kg, the effect of zimelidine on tail-flick latency could be primarily explained by this change in temperature rather than a direct analgesic action. cambridge.org In contrast, when administered directly into the spinal canal (intrathecally) in rats, zimelidine did produce an antinociceptive effect, suggesting a central mechanism of action when bypassing systemic administration routes. oup.com

Research has also focused on zimelidine's interaction with opioid analgesia. In studies using both the tail-flick and hot-plate tests in rats, zimelidine demonstrated an ability to attenuate the development of tolerance to morphine-induced antinociception. nih.govscielo.br When administered to morphine-tolerant rats, zimelidine (15 mg/kg, i.p.) significantly reduced the decline in morphine's analgesic efficacy. scielo.br Furthermore, the co-administration of zimelidine with morphine resulted in an additive analgesic effect. nih.govscielo.br In these studies, the peak antinociceptive effect of zimelidine alone was observed at 60 minutes post-administration. nih.govscielo.br

Table 1: Effects of (E)-Zimelidine in Preclinical Pain Models

| Pain Model | Animal Species | Key Findings | Citation |

|---|---|---|---|

| Tail-Flick Test (Systemic Administration) | Rat | Increased tail-flick latency, but effect was mainly attributed to a reduction in tail skin temperature. | cambridge.org |

| Tail-Flick & Hot-Plate Tests (Morphine Tolerance) | Rat | Attenuated the development of tolerance to morphine-induced antinociception; showed an additive analgesic effect with morphine. | nih.govscielo.br |

| Intrathecal Administration Models | Rat | Produced a direct antinociceptive effect. | oup.com |

Evaluation of Other Behavioral Endpoints (e.g., feeding behavior, motor activity).

The effects of (E)-Zimelidine on other behavioral endpoints, particularly motor activity, have been investigated in specific preclinical contexts. Research literature from the conducted searches did not yield specific studies focused on the effects of (E)-Zimelidine on feeding behavior in animal models. The role of the serotonergic system in appetite control is well-established, but direct experimental data for zimelidine was not found. nih.govresearchgate.net

Studies on motor activity show that zimelidine's effects can be context-dependent. In one study, zimelidine was injected into the nucleus accumbens of rats to observe its interaction with melatonin. nih.gov Melatonin alone induced a decrease in locomotor activity and rearing. nih.gov Treatment with zimelidine in this brain region completely inhibited these melatonin-induced behavioral changes, suggesting a modulatory role on motor control circuits within the nucleus accumbens. nih.gov

In a different model involving rats with neonatal spinal transections, the administration of zimelidine was found to enhance locomotor function in animals that had received embryonic serotonergic cell transplants. nih.gov This suggests that by increasing the availability of serotonin from the transplanted cells, zimelidine can potentiate therapeutic effects on locomotion in the context of spinal cord injury. nih.gov Other studies investigating the broader class of SSRIs have noted that effects on behavioral tests, such as the forced swim test, are not necessarily confounded by changes in general locomotor activity, though findings can vary between specific compounds and doses. jneurosci.org

Table 2: Effects of (E)-Zimelidine on Motor Activity in Preclinical Models

| Experimental Model | Animal Species | Behavioral Endpoint | Key Findings | Citation |

|---|---|---|---|---|

| Intra-Nucleus Accumbens Injection | Rat | Locomotor Activity & Rearing | Inhibited the decrease in locomotor activity and rearing caused by melatonin. | nih.gov |

| Spinal Cord Transection with Neural Transplant | Rat | Locomotor Function | Enhanced locomotor function in rats with serotonergic transplants. | nih.gov |

Structure Activity Relationship Sar and Stereochemical Determinants of E Zimelidine S Activity

Elucidation of the Pharmacophore for Monoamine Transporter Interaction

The pharmacophore for a selective serotonin (B10506) transporter (SERT) inhibitor like zimelidine comprises several key features that are essential for its binding and inhibitory activity. The general structure-activity relationship for zimelidine and related pyridylallylamines points to a model containing:

A Protonatable Amine: The dimethylamine (B145610) group is a critical feature. At physiological pH, this amine is protonated, forming a positive charge that engages in a crucial ionic interaction, or salt bridge, with a conserved aspartate residue (Asp98 in human SERT) in the central binding site of the transporter. biorxiv.orgnih.gov This interaction is a hallmark of binding for most monoamine transporter inhibitors. nih.gov

Two Aromatic Rings: Zimelidine possesses a 4-bromophenyl ring and a 3-pyridyl ring. These aromatic moieties engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the transporter's binding pocket, such as Phenylalanine (Phe). biorxiv.orgnih.gov These interactions contribute significantly to the binding affinity.

A Specific Geometric Configuration: The allyl (prop-2-en-1-amine) linker between the aromatic rings and the amine group provides a specific spatial arrangement and rigidity. The double bond fixes the relative positions of the two aromatic rings, which is a key determinant of selectivity and potency. Computational studies show this propenyl linker positions the amine group distinctly within the binding site compared to other inhibitors. nih.govacs.org

Stereochemical Requirements for Serotonin versus Noradrenaline Uptake Inhibition

Stereochemistry is a paramount factor in the biological activity of zimelidine, particularly the geometry around the C=C double bond, which gives rise to (E) and (Z) isomers. This geometric isomerism profoundly influences the molecule's ability to inhibit the serotonin transporter (SERT) versus the norepinephrine (B1679862) transporter (NET).

Comparative Analysis of (E)- and (Z)-Isomers and their Metabolites

The two geometric isomers of zimelidine display a marked difference in their inhibitory potency for monoamine uptake. Seminal research has demonstrated that the (Z)-isomer (where the bromophenyl group and the amine-containing side chain are on the same side of the double bond) is substantially more potent as a serotonin uptake inhibitor than the (E)-isomer. The primary metabolite, norzimelidine, which is formed by the demethylation of zimelidine, retains significant activity and also shows stereoselectivity.

The table below, compiled from foundational research data, illustrates the inhibitory potency (IC50) of the isomers of zimelidine and its metabolites on the uptake of serotonin (5-HT) and noradrenaline (NA) in rat brain synaptosomes.

| Compound | 5-HT Uptake Inhibition (IC50, nM) | NA Uptake Inhibition (IC50, nM) | Selectivity Ratio (IC50 NA / IC50 5-HT) |

|---|---|---|---|

| (Z)-Zimelidine | 75 | 4100 | 55 |

| (E)-Zimelidine | 1900 | 11000 | 5.8 |

| (Z)-Norzimelidine | 24 | 650 | 27 |

| (E)-Norzimelidine | 220 | 2400 | 10.9 |

Data derived from studies on rat brain synaptosomes.

As the data clearly indicates, the (Z)-isomers of both zimelidine and its more potent metabolite, norzimelidine, are significantly more effective at inhibiting serotonin uptake than their corresponding (E)-isomers. For instance, (Z)-Zimelidine is approximately 25 times more potent than (E)-Zimelidine at the serotonin transporter. This demonstrates a strict stereochemical requirement for high-affinity binding and inhibition of SERT. Both isomers are considerably weaker inhibitors of noradrenaline uptake, which establishes zimelidine's profile as a selective serotonin reuptake inhibitor.

Influence of Aromatic Substituents and Alkyl Chains on Selectivity and Potency

The nature and position of substituents on the aromatic rings and modifications to the alkylamine side chain are crucial for modulating the potency and selectivity of the zimelidine scaffold.

Aromatic Halogen Substituent: The presence of a halogen on one of the aromatic rings is a common feature among many selective serotonin reuptake inhibitors. wikipedia.org In zimelidine, the 4-bromo substituent on the phenyl ring is understood to be a key contributor to its high affinity and selectivity for SERT. wikipedia.org This is often attributed to favorable interactions within a specific halogen-binding pocket in the transporter. wikipedia.org Replacing the bromine with other groups or changing its position would significantly alter the binding profile.

Position of the Pyridyl Nitrogen: Zimelidine is a 3-pyridyl derivative. The position of the nitrogen atom in this ring is critical. Studies on structurally related compounds, such as the antihistamine triprolidine (B1240482) and its analogs, show that moving the nitrogen from the 2-position to the 3-position can dramatically alter receptor affinity. unam.mx For zimelidine, the 3-pyridyl structure is optimal for its specific interaction with SERT.

Alkylamine Chain: The N,N-dimethylallylamine side chain is also a key determinant of activity. The N-demethylated metabolite, norzimelidine, is a more potent inhibitor of both serotonin and noradrenaline uptake than zimelidine itself, as shown in the table above. This suggests that a secondary amine may form more favorable interactions within the transporter binding site than a tertiary amine. Further modification, such as replacing the dimethylamino group with a pyrrolidino ring, has been shown in related structures to increase potency. unam.mx

Computational Chemistry and Molecular Modeling for Ligand-Receptor/Transporter Interactions

Computational modeling and docking studies have provided significant insights into how zimelidine interacts with the serotonin transporter at an atomic level. Using homology models of the human serotonin transporter (hSERT), researchers have simulated the binding pose of zimelidine. nih.govacs.org

These models predict that zimelidine binds in the central substrate-binding site, a region also occupied by serotonin itself and other antidepressants. nih.govmdpi.com Key predicted interactions include:

The protonated dimethylamine group forms a salt bridge with the side chain of Aspartate 98 (Asp98) . biorxiv.org However, some models suggest the propenyl linker directs this aminic head group slightly further away from Asp98 compared to other inhibitors. nih.govacs.org

The 4-bromophenyl ring is positioned in a hydrophobic pocket, engaging in stacking interactions with aromatic residues like Phenylalanine 335 (Phe335) . biorxiv.orgnih.gov

The pyridyl ring occupies another region of the binding site, also making hydrophobic contacts.

In models of the norepinephrine transporter (hNET), the halogenated aromatic ring of zimelidine is predicted to favor insertion toward Alanine 477 (Ala477) , highlighting a structural difference between the transporters that may contribute to selectivity. nih.govacs.org

These computational models help rationalize the structure-activity relationships observed experimentally. For example, the precise fit of the (Z)-isomer within the pocket, allowing for optimal orientation of the aromatic rings and the charged amine, explains its higher potency compared to the (E)-isomer, which would adopt a different, less favorable conformation. nih.gov

Advanced Research Methodologies for Studying E Zimelidine

Neurochemical Techniques for Measuring Neurotransmitter Levels and Turnover

Advanced neurochemical techniques have been fundamental in characterizing the effects of Zimelidine on monoaminergic systems. These methods allow for the direct and indirect measurement of neurotransmitter dynamics in the central nervous system.

Early research established that Zimelidine and its primary active metabolite, norzimelidine, are potent inhibitors of serotonin (B10506) (5-hydroxytryptamine, 5-HT) reuptake with significantly less effect on noradrenaline (NA) uptake. nih.gov This selectivity was a defining feature compared to the older tricyclic antidepressants. icm.edu.pl Techniques to determine this have included:

The following table summarizes key findings from neurochemical studies on Zimelidine:

In Vitro Cell-Based Assays for Transporter Function and Receptor Binding

In vitro assays are indispensable for dissecting the molecular interactions of a compound with its biological targets. For Zimelidine, these assays have precisely characterized its binding affinity and functional effects on monoamine transporters and various neurotransmitter receptors.

The table below presents a summary of in vitro findings for Zimelidine.

Sophisticated Animal Behavioral Paradigms for Neuropharmacological Assessment

Animal models of behavior are crucial for assessing the potential therapeutic effects and neuropharmacological profile of a compound in a whole-organism context. nih.govresearchgate.net Various paradigms have been used to investigate the effects of Zimelidine.

Key findings from behavioral studies are highlighted in the following table.

Omics Approaches (e.g., Proteomics, Metabolomics) to Characterize Biological Responses

While the primary research on Zimelidine occurred before the widespread adoption of "omics" technologies, these advanced methodologies offer powerful, unbiased approaches to understanding the global biological impact of a drug. nih.gov The application of proteomics and metabolomics to study Zimelidine would provide a systems-level perspective on its mechanism of action and adaptive responses.

Although specific omics studies on Zimelidine are not available due to its withdrawal from the market in the 1980s, these modern techniques represent the future of neuropharmacological research and would be the methods of choice for re-evaluating such a compound today. wikipedia.org They hold the potential to create a detailed "fingerprint" of a drug's action, moving beyond single targets to a holistic understanding of its effects on the complex network of the organism. nih.gov

Compound Names Mentioned in this Article

Future Directions and Unexplored Academic Research Avenues for E Zimelidine

Re-evaluation of (E)-Zimelidine as a Selective Pharmacological Tool for Investigating Monoamine System Heterogeneity

(E)-Zimelidine, one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be marketed, offers renewed potential as a precise pharmacological tool for dissecting the complexities of the monoamine neurotransmitter systems. wikipedia.orgoup.com Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. wikipedia.orgdrugbank.com This selectivity for SERT over the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) is a key feature that makes it valuable for research purposes. medchemexpress.eumedchemexpress.com

The heterogeneity of the monoamine system, which involves the intricate interplay of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is fundamental to understanding mood, cognition, and various neurological and psychiatric disorders. frontiersin.orgpsu.edu The development of antidepressants has evolved from broad-acting tricyclic antidepressants (TCAs) to more selective agents like SSRIs, driven by the need to target specific components of this system. psychiatrist.comwikipedia.org (E)-Zimelidine, with its well-defined primary target, can be used to isolate the effects of SERT inhibition and explore the downstream consequences on the broader monoamine network.

Computational modeling and experimental validation have been instrumental in understanding the structural basis for the selectivity of various inhibitors for monoamine transporters. acs.orgnih.gov Such studies have highlighted the subtle differences in the binding sites of SERT, NET, and DAT that account for the differential affinities of drugs like (E)-Zimelidine. acs.orgnih.gov By using (E)-Zimelidine as a reference compound, researchers can further probe these structural and functional distinctions, leading to a more nuanced understanding of transporter biology.

Future research could leverage (E)-Zimelidine in comparative studies with dual- or triple-reuptake inhibitors to delineate the specific contributions of SERT, NET, and DAT inhibition to various physiological and behavioral outcomes. nih.govmdpi.com For instance, investigating the differential effects of (E)-Zimelidine versus a serotonin-norepinephrine reuptake inhibitor (SNRI) on models of neuropathic pain could clarify the respective roles of the serotonergic and noradrenergic systems in pain modulation. frontiersin.org This approach allows for a more precise mapping of monoamine pathways and their involvement in different disease states.

Table 1: Comparative Inhibitory Activity of Zimelidine at Monoamine Transporters

| Compound | Target | Inhibition Constant (Ki in nM) |

| Zimelidine | SERT | 152 |

| Zimelidine | NET | 9400 |

| Zimelidine | DAT | 11700 |

| Data sourced from a study on monoamine inhibition data. nih.gov |

Design and Synthesis of Novel (E)-Zimelidine Derivatives with Altered Selectivity Profiles

The chemical scaffold of (E)-Zimelidine, a pyridylallylamine, serves as a valuable starting point for the design and synthesis of novel derivatives with tailored selectivity profiles. drugbank.com The development of (E)-Zimelidine itself arose from modifying the structure of the antihistamine brompheniramine. wikipedia.org This historical precedent underscores the potential for rational drug design to alter the pharmacological properties of a lead compound.

Modern synthetic methodologies, including metal-catalyzed reactions, offer efficient pathways to create a diverse library of (E)-Zimelidine analogs. nih.govrsc.orgresearchgate.net For example, techniques like Suzuki-couplings have been utilized in the synthesis of zimelidine, demonstrating the feasibility of introducing specific chemical modifications. nih.govrsc.org By systematically altering the substituents on the phenyl and pyridinyl rings, as well as the dimethylamino group, medicinal chemists can explore the structure-activity relationships (SAR) that govern transporter binding and selectivity.

The goal of such synthetic endeavors would be to generate compounds with a range of affinities for SERT, NET, and DAT. This could include:

Highly potent and selective SERT inhibitors: By optimizing the interactions with the SERT binding pocket, it may be possible to develop analogs with even greater affinity and selectivity than the parent compound.

Dual SERT/NET inhibitors: Introducing structural features known to confer affinity for NET could lead to the creation of dual-acting antidepressants, potentially offering a broader spectrum of therapeutic efficacy.

Triple reuptake inhibitors (TRIs): Further modifications could aim to incorporate affinity for DAT, resulting in compounds that modulate all three major monoamine systems.

The synthesis and evaluation of radiolabeled analogs of zimelidine have been explored for their potential as imaging ligands for SERT, although with limited success. nih.gov However, these studies provide a foundation for developing new radiotracers based on novel, more potent derivatives for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such tools would be invaluable for studying transporter distribution and function in the living brain.

Investigation of Long-Term Neuroplastic Changes Induced by (E)-Zimelidine in Preclinical Models

The therapeutic effects of antidepressants are believed to involve long-term neuroplastic changes that occur in response to chronic drug administration. periodicojs.com.br (E)-Zimelidine, as a selective SERT inhibitor, provides an excellent tool to investigate the specific role of the serotonergic system in these adaptive processes. Preclinical models of depression, such as chronic mild stress or learned helplessness models, are crucial for studying these long-term effects. researchgate.netsamuelslab.comopen.ac.ukmdpi.com

Chronic treatment with antidepressants, including zimelidine, has been shown to induce adaptive changes in serotonergic neurons. nih.gov For instance, long-term administration can lead to a reduction in the sensitivity of 5-HT neurons to the inhibitory effects of reuptake blockers. nih.gov Furthermore, prolonged treatment with zimelidine has been observed to decrease the number of 5-HT binding sites in certain brain regions in animal models. nih.gov These findings suggest a homeostatic response of the serotonergic system to sustained increases in synaptic serotonin levels.

Future research should focus on elucidating the molecular and cellular mechanisms underlying these neuroplastic changes. This includes investigating the impact of chronic (E)-Zimelidine treatment on:

Neurogenesis: The birth of new neurons, particularly in the hippocampus, is a key aspect of neuroplasticity that may be influenced by antidepressants. periodicojs.com.brliverpool.ac.uk

Synaptic plasticity: This refers to the strengthening or weakening of synapses over time, a fundamental process for learning and memory. nih.govfrontiersin.org Antidepressants may modulate synaptic plasticity through their effects on neurotrophic factors like brain-derived neurotrophic factor (BDNF). informahealthcare.commdpi.com

Gene expression and editing: Chronic SSRI stimulation can alter the expression of multiple genes, potentially leading to long-lasting changes in neuronal function. frontiersin.org

By using preclinical models, researchers can examine how chronic (E)-Zimelidine administration affects these processes at different stages of development and in the context of various stress-related paradigms. These studies will provide a deeper understanding of how selective serotonin reuptake inhibition contributes to the therapeutic effects of antidepressants and may reveal novel targets for intervention.

Exploration of (E)-Zimelidine's Potential as a Lead Compound for Non-Traditional Therapeutic Targets

While (E)-Zimelidine is primarily known for its action on SERT, its chemical structure holds potential for repurposing or for serving as a lead compound for developing drugs that act on non-traditional therapeutic targets. The history of drug discovery is replete with examples of compounds initially developed for one purpose later found to have efficacy in unrelated conditions. For instance, the antihistamine pheniramine (B192746) was a starting point for the development of zimelidine. thecarlatreport.com

One area of exploration is the interaction of (E)-Zimelidine and its derivatives with other receptor systems. For example, studies have investigated the involvement of 5-HT2C receptors in some of the pharmacological effects of zimelidine, such as its impact on appetite. nih.gov This suggests that even within the serotonergic system, there are opportunities to explore the roles of different receptor subtypes in mediating the effects of zimelidine-like compounds.

Furthermore, the potential for (E)-Zimelidine to influence systems beyond monoamine transporters warrants investigation. For instance, some studies have shown that zimelidine can affect the endorphin system, which is involved in pain perception. nih.gov This opens up the possibility of developing zimelidine-based analgesics.

The structural backbone of (E)-Zimelidine could also be used as a scaffold for designing ligands for entirely different classes of proteins. By applying computational screening methods and high-throughput screening assays, researchers can test libraries of zimelidine derivatives against a wide range of biological targets. This approach could uncover unexpected interactions and lead to the development of novel therapeutics for a variety of disorders. The exploration of analogs of related compounds like triprolidine (B1240482) for different activities further supports this strategy. jst.go.jp

Q & A

Q. What are the key synthetic methods for producing zimelidine E-isomer, and how are stereochemical configurations validated?

The synthesis of zimelidine E-isomer involves stereoselective routes, such as the Wittig reaction or allylamine isomerization. Configurational validation relies on NMR and UV spectroscopy to distinguish E/Z isomers. For example, the E-isomer exhibits distinct coupling constants in -NMR due to spatial arrangements of substituents, while UV spectral shifts correlate with conjugation patterns in the allylamine system . Chemical derivatization (e.g., oxidation to nitrones) can further confirm stereochemistry .

Q. How can researchers determine the purity of zimelidine E-isomer and resolve it from the Z-isomer?

High-performance liquid chromatography (HPLC) with ion-pair reagents (e.g., perchlorate) on Partisil 5 columns effectively separates E/Z isomers. For instance, zimelidine E-isomer exhibits a capacity ratio () of 3.25 compared to 1.36 for the Z-isomer under optimized conditions (0.2 M HClO/NaClO stationary phase; methylene chloride/1-butanol mobile phase). Purity thresholds (e.g., <2% Z-isomer contamination) are quantified via peak integration .

Q. What safety considerations are critical when handling zimelidine E-isomer in preclinical studies?

Hepatotoxicity is a documented risk. Researchers should monitor liver enzymes (ALT, AST) in animal models and use low-dose escalation protocols. Case studies report hepatocellular injury linked to zimelidine metabolites, suggesting the need for metabolite profiling (e.g., N-oxides, hydroxylamines) during toxicity assays .

Advanced Research Questions

Q. How can metabolic pathways of zimelidine E-isomer be systematically investigated to identify bioactive intermediates?

Synthesize and characterize tentative metabolites (e.g., N-oxides, hydroxylamines) via stereochemically conserved reactions. For example, oxidation of zimelidine E-isomer with silver oxide yields nitrones, while enzymatic N-demethylation produces norzimelidine E-isomer. Use -NMR and GC-MS to confirm metabolite structures and track biotransformation in vitro (e.g., liver microsomes) .

Q. What methodological challenges arise in quantifying zimelidine E-isomer in biological matrices, and how can they be mitigated?

Matrix interference and isomer cross-reactivity are common. Optimize extraction protocols (e.g., liquid-liquid extraction at pH 9.0) to recover >90% of the analyte. Use chlorpheniramine as an internal standard and validate assays against norzimelidine E-isomer to ensure specificity. Detection limits ≤150 pg/mL are achievable with larger sample volumes .

Q. How does the stereochemistry of zimelidine E-isomer influence its thermodynamic stability and reactivity under physiological conditions?

The E-isomer’s trans configuration reduces steric hindrance, enhancing stability. Computational studies (DFT) show a 4.3 kcal/mol energy difference favoring the E-isomer over the Z-isomer. Experimentally, this aligns with -NMR data showing slower degradation kinetics in buffered solutions (pH 7.4) .

Q. What experimental strategies address contradictions in isomer-specific pharmacological data for zimelidine?

Discrepancies in receptor binding assays may arise from residual Z-isomer contamination. Validate isomer purity via HPLC before testing. For in vivo studies, use deuterated analogs to track isomer-specific pharmacokinetics via LC-MS/MS. Cross-reference metabolic stability data with synthetic metabolite libraries to resolve conflicting results .

Methodological Guidelines

- Stereochemical Validation : Always corroborate NMR/UV data with X-ray crystallography or chiral chromatography for high-impact studies .

- Metabolite Identification : Combine synthetic chemistry (e.g., nitrone synthesis) with high-resolution mass spectrometry to confirm novel metabolites .

- Bioanalytical Rigor : Adhere to FDA/EMA guidelines for method validation, including matrix effect assessments and stability testing under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.